TAT-DEF-Elk-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

TAT-DEF-Elk-1 is a cell-penetrating peptide inhibitor that specifically interferes with the DEF domain of the transcription factor Elk-1. Elk-1 plays a crucial role in cell differentiation, proliferation, and apoptosis. The compound this compound blocks Elk-1 phosphorylation and prevents its nuclear translocation without interfering with extracellular signal-regulated kinase (ERK) or mitogen- and stress-activated protein kinase 1 (MSK1) activation .

Preparation Methods

The synthesis of TAT-DEF-Elk-1 involves custom peptide synthesis techniques. The peptide sequence is designed to mimic and specifically interfere with the DEF domain of Elk-1. The preparation method for in vivo applications includes dissolving the peptide in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300) and Tween 80, and finally diluting with double-distilled water (ddH2O) . Industrial production methods typically involve solid-phase peptide synthesis (SPPS) and purification through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

TAT-DEF-Elk-1 primarily undergoes phosphorylation reactions. It blocks the phosphorylation of Elk-1 on serine residues 383 and 389, which are critical for Elk-1’s nuclear translocation and gene expression . The compound does not interfere with the phosphorylation of ERK, MSK1, or cAMP response element-binding protein (CREB) . Major products formed from these reactions include phosphorylated Elk-1 and its downstream gene products.

Scientific Research Applications

TAT-DEF-Elk-1 has several scientific research applications:

Neuroscience: It is used to study the role of Elk-1 in neuronal differentiation, cytoskeleton dynamics, and dendritic elongation.

Cell Biology: The compound helps in understanding the cytonuclear trafficking of Elk-1 and its impact on cell proliferation and apoptosis.

Molecular Biology: It is used to analyze the differential regulation of immediate early genes (IEG) induced by excitatory neurotransmitters like glutamate.

Mechanism of Action

TAT-DEF-Elk-1 exerts its effects by mimicking and specifically interfering with the DEF domain of Elk-1. This prevents the phosphorylation of Elk-1 by ERK, thereby blocking its nuclear translocation and subsequent gene expression . The molecular targets involved include the DEF domain of Elk-1 and the ERK signaling pathway .

Comparison with Similar Compounds

Similar compounds to TAT-DEF-Elk-1 include other cell-penetrating peptide inhibitors that target transcription factors. Some examples are:

This compound TFA: Another form of this compound that also blocks Elk-1 phosphorylation and prevents its nuclear translocation.

Elk-1 Inhibitors: Compounds that inhibit Elk-1 activation and its downstream effects.

This compound is unique in its specific interference with the DEF domain of Elk-1, making it a valuable tool for studying the role of Elk-1 in various cellular processes without affecting other signaling pathways .

Properties

Molecular Formula |

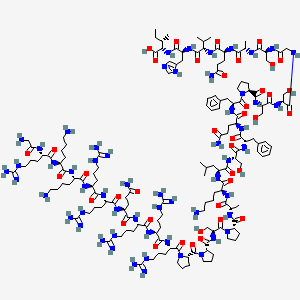

C155H259N57O40 |

|---|---|

Molecular Weight |

3561.1 g/mol |

IUPAC Name |

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C155H259N57O40/c1-9-83(6)120(149(251)252)208-137(239)103(71-88-73-175-80-183-88)201-144(246)119(82(4)5)207-134(236)99(51-54-116(162)220)189-121(223)84(7)184-138(240)106(76-214)187-118(222)74-182-123(225)105(75-213)203-140(242)108(78-216)205-142(244)111-46-29-64-209(111)146(248)104(70-87-34-14-11-15-35-87)202-133(235)98(50-53-115(161)219)197-136(238)102(69-86-32-12-10-13-33-86)200-139(241)107(77-215)204-135(237)101(68-81(2)3)199-131(233)90(36-16-19-55-156)188-122(224)85(8)185-141(243)110-45-28-65-210(110)147(249)109(79-217)206-143(245)112-47-30-66-211(112)148(250)113-48-31-67-212(113)145(247)100(44-27-63-181-155(173)174)198-130(232)96(43-26-62-180-154(171)172)194-128(230)94(41-24-60-178-152(167)168)195-132(234)97(49-52-114(160)218)196-129(231)95(42-25-61-179-153(169)170)193-127(229)93(40-23-59-177-151(165)166)192-126(228)92(38-18-21-57-158)191-125(227)91(37-17-20-56-157)190-124(226)89(186-117(221)72-159)39-22-58-176-150(163)164/h10-15,32-35,73,80-85,89-113,119-120,213-217H,9,16-31,36-72,74-79,156-159H2,1-8H3,(H2,160,218)(H2,161,219)(H2,162,220)(H,175,183)(H,182,225)(H,184,240)(H,185,243)(H,186,221)(H,187,222)(H,188,224)(H,189,223)(H,190,226)(H,191,227)(H,192,228)(H,193,229)(H,194,230)(H,195,234)(H,196,231)(H,197,238)(H,198,232)(H,199,233)(H,200,241)(H,201,246)(H,202,235)(H,203,242)(H,204,237)(H,205,244)(H,206,245)(H,207,236)(H,208,239)(H,251,252)(H4,163,164,176)(H4,165,166,177)(H4,167,168,178)(H4,169,170,179)(H4,171,172,180)(H4,173,174,181)/t83-,84-,85-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,119-,120-/m0/s1 |

InChI Key |

NXUDNUMTWDPXTO-CNIZJYQSSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CO)NC(=O)[C@@H]6CCCN6C(=O)[C@@H]7CCCN7C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CN |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C5CCCN5C(=O)C(CO)NC(=O)C6CCCN6C(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,6-Diethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B13384751.png)

![11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-en-1-yl)-13-methyl-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B13384764.png)

![17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13384769.png)

![Methyl (S)-2-(Boc-amino)-3-[(S)-2-oxo-3-piperidyl]propanoate](/img/structure/B13384771.png)

![17-(5-hydroxypentan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B13384784.png)

![Benzene, 1,4-bis[[4-(phenylethynyl)phenyl]ethynyl]-](/img/structure/B13384790.png)

![8-[5-(2-hydroxypropan-2-yl)pyridin-3-yl]-1-[(2S)-2-methoxypropyl]-3-methyl-1H,2H,3H-imidazo[4,5-c]quinolin-2-one](/img/structure/B13384803.png)